molecular formula C26H23FN2O5S B2437253 ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate CAS No. 686743-90-8

ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate

Cat. No.: B2437253
CAS No.: 686743-90-8
M. Wt: 494.54
InChI Key: QVNOTSXFZIDSOF-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a complex organic compound that features an indole core, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

    Acylation: The acetamido group is introduced through acylation, where the sulfonylated indole reacts with an acyl chloride.

    Esterification: Finally, the benzoate ester is formed through esterification, where the acetamido derivative reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole core, due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield indole-3-thiols.

Scientific Research Applications

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The benzoate ester can facilitate the compound’s transport across cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is unique due to its combination of an indole core, a sulfonyl group, and a benzoate ester. This combination imparts the compound with a distinct set of chemical and biological properties, making it a versatile candidate for various applications.

Properties

IUPAC Name

ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-10-12-21(13-11-19)28-25(30)17-35(32,33)24-16-29(23-9-4-3-8-22(23)24)15-18-6-5-7-20(27)14-18/h3-14,16H,2,15,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOTSXFZIDSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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